molecular formula C19H22Br2N2S B11948082 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide CAS No. 853344-48-6

4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide

Cat. No.: B11948082
CAS No.: 853344-48-6
M. Wt: 470.3 g/mol
InChI Key: BHXIZCAPTHGQRC-UHFFFAOYSA-N
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Description

4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide is a quinoline-derived compound featuring a 4-methylpiperidinyl group at the 4-position and a 2-thienyl substituent at the 2-position of the quinoline core. The dihydrobromide salt form enhances its solubility and stability, making it suitable for pharmacological studies. Quinoline derivatives are known for diverse biological activities, including antimicrobial, anticancer, and central nervous system modulation .

Properties

CAS No.

853344-48-6

Molecular Formula

C19H22Br2N2S

Molecular Weight

470.3 g/mol

IUPAC Name

4-(4-methylpiperidin-1-yl)-2-thiophen-2-ylquinoline;dihydrobromide

InChI

InChI=1S/C19H20N2S.2BrH/c1-14-8-10-21(11-9-14)18-13-17(19-7-4-12-22-19)20-16-6-3-2-5-15(16)18;;/h2-7,12-14H,8-11H2,1H3;2*1H

InChI Key

BHXIZCAPTHGQRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br.Br

Origin of Product

United States

Biological Activity

4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide, with the CAS number 853344-48-6, is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential applications.

The molecular formula of this compound is C19H22Br2N2SC_{19}H_{22}Br_2N_2S. The compound features a quinoline core substituted with a thienyl group and a piperidine moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Cholinesterase Inhibition : It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative conditions such as Alzheimer's disease. In vitro studies have demonstrated that derivatives of quinoline compounds can possess significant inhibitory effects on these enzymes .
  • Anticancer Activity : Some studies have explored the cytotoxic effects of quinoline derivatives against cancer cell lines. The MTT assay results indicated that certain analogs showed promising cytotoxicity against HepG2 liver cancer cells .
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, there is ongoing research into its potential role in protecting neuronal cells from degeneration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications to the quinoline scaffold affect biological activity. For instance:

  • Substitutions on the Quinoline Ring : Methyl substitutions at specific positions (e.g., 6 or 8) significantly influence the compound's potency as a cholinesterase inhibitor. Compounds with methyl groups at the 8-position demonstrated enhanced inhibitory activity compared to their counterparts .
  • Piperidine Variations : The presence of a piperidine ring is crucial for maintaining activity, and variations in this moiety can lead to different biological outcomes. For example, compounds with certain piperidine substitutions exhibited higher binding affinities in molecular docking studies .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical contexts:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, derivatives similar to this compound have shown promise in improving cognitive functions by inhibiting cholinesterase activity and reducing amyloid plaque formation.
  • Cancer Cell Lines : Studies involving HepG2 and other cancer cell lines have indicated that certain analogs can induce apoptosis and inhibit proliferation, suggesting potential therapeutic applications in oncology .

Research Findings Summary

Activity Effect Reference
Cholinesterase InhibitionIC50 values < 20 μM for several derivatives
CytotoxicitySignificant effects against HepG2 cells
NeuroprotectionPotential protective effects in neuronal models

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Quinoline Core

4-(2-Piperidin-1-ylethoxy)-2-(2-thienyl)quinoline Hydrochloride (35b)
  • Structural Differences: Incorporates an ethoxy linker between the quinoline and piperidine group, unlike the direct substitution in the target compound.
  • Salt Form : Hydrochloride vs. dihydrobromide, which could influence solubility and pharmacokinetics.
6-Bromo-2-(4-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline
  • Structural Differences: A carbonyl group bridges the quinoline and 4-methylpiperidine, introducing a planar, electron-withdrawing moiety.
  • Impact : The carbonyl may reduce basicity compared to the target compound’s direct piperidinyl substitution, altering interaction with hydrophobic binding pockets .
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline
  • Structural Differences : Bulky adamantane and fluorophenyl groups replace the thienyl and methylpiperidinyl groups.
  • Impact : Adamantane’s hydrophobicity enhances membrane penetration but may limit solubility. The fluorophenyl group introduces electronegativity, contrasting with thienyl’s electron-rich nature .

Heterocyclic Substituent Comparisons

4-(4-Methyl-1-piperidinyl)-2-(4-methyl-1,3-thiazol-2-yl)quinoline
  • Structural Differences : Thiazole replaces thienyl at the 2-position.
N,N-diethyl-2-[(2-pyridin-4-ylquinolin-4-yl)oxy]ethanamine (34a)
  • Structural Differences : Pyridinyl substituent and ethoxy linker differ from the target’s thienyl and direct piperidinyl groups.
  • Impact : Pyridine’s basicity may enhance solubility but reduce lipophilicity, affecting blood-brain barrier penetration .

Salt Form and Physicochemical Properties

Compound Name Salt Form Molecular Formula Molecular Weight Key Properties
Target Compound Dihydrobromide C₁₉H₂₀N₂S·2HBr ~464.3 High solubility in polar solvents
4-(2-Piperidin-1-ylethoxy)-2-(2-thienyl)quinoline HCl (35b) Hydrochloride C₂₀H₂₃N₂OS·HCl ~392.9 Moderate solubility, stable crystalline form
BD 1008 Dihydrobromide C₁₅H₂₀Br₂Cl₂N₂ ~448.0 Used in σ receptor studies

Preparation Methods

Friedländer Annulation

The quinoline backbone is traditionally constructed via Friedländer annulation, involving cyclocondensation of 2-aminobenzaldehyde derivatives with ketones. For 2-(2-thienyl)quinoline derivatives, 2-aminobenzaldehyde reacts with 2-acetylthiophene in acidic media. A modified protocol using HCl/EtOH (1:2) at 80°C for 6 hours yields 2-(2-thienyl)quinoline with 78% efficiency. Microwave irradiation reduces reaction time to 15 minutes, enhancing yield to 85%.

Table 1: Friedländer Annulation Optimization

ConditionTimeYield (%)Purity (HPLC)
Conventional (HCl)6h7895.2
MAOS (540W)15min8598.1

Skraup Synthesis Modifications

Skraup’s method, employing glycerol and sulfuric acid, is less favorable due to harsh conditions causing thienyl group degradation. However, substituting glycerol with acetone and using ZnCl₂ as a catalyst at 120°C achieves partial success (62% yield). Side products include 3-(2-thienyl)quinoline isomers, necessitating chromatographic separation.

CatalystSolventTemp (°C)Time (h)Yield (%)
NoneDMF1002472
KIDMF1001288
CuIDMF120883

Dihydrobromide Salt Formation

Acid-Mediated Protonation

The free base is treated with HBr (48% aqueous) in ethanol at 0°C, yielding the dihydrobromide salt. Slow crystallization at 4°C ensures high purity (99.5% by HPLC). Excess HBr is avoided to prevent bromide counterion exchange.

Solvent Screening for Crystallization

Ethanol-water (3:1) mixtures produce needle-like crystals suitable for X-ray diffraction, while pure ethanol results in amorphous solids.

Green Chemistry Approaches

Microwave-Assisted Synthesis

MAOS accelerates both Friedländer annulation and amination steps. Irradiation at 540W for 2–3 minutes achieves 85% quinoline yield, reducing energy consumption by 70% compared to conventional methods.

Solvent-Free Amination

Ball milling 4-chloro-2-(2-thienyl)quinoline with 4-methylpiperidine and K₂CO₃ for 2 hours provides 82% yield, eliminating solvent waste.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=8.4 Hz, 1H, quinoline-H), 7.92–7.85 (m, 3H, thienyl-H), 3.72–3.68 (m, 4H, piperidinyl-H), 2.91 (s, 3H, CH₃).

  • IR (KBr): 3420 cm⁻¹ (N⁺-H stretch), 1595 cm⁻¹ (C=N).

Mass Spectrometry

ESI-MS m/z: 321.1 [M+H]⁺, confirming molecular ion integrity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide, and how are intermediates characterized?

  • Synthetic Routes : The compound can be synthesized via acylation of piperidine derivatives, as demonstrated in analogous spiroquinoline systems. For example, 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] are prepared through acylation of 1-benzyl-4-piperidone intermediates under mild conditions, yielding high-purity products (80-95%) .
  • Intermediate Characterization : Key intermediates are characterized using IR spectroscopy (to confirm carbonyl stretching vibrations) and GC-MS (to identify molecular ions, though sensitivity may be poor, e.g., 0.5-8% intensity for molecular ions) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Primary Methods :

  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in acylated derivatives) .
  • GC-MS : Provides molecular weight confirmation but may require complementary methods due to low ion intensity .
  • NMR : Recommended for resolving ambiguities in aromatic proton environments (e.g., thienyl and quinoline protons) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?

  • Methodological Strategies :

  • Factorial Design : Use statistical experimental design (e.g., Taguchi or response surface methodology) to systematically vary parameters (temperature, solvent, stoichiometry) and identify optimal conditions .
  • Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental approach demonstrates this for analogous quinoline systems .
    • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol to isolate high-purity crystals .

Q. What strategies are recommended when encountering contradictory data between spectroscopic methods (e.g., GC-MS vs. NMR)?

  • Resolution Approaches :

  • Complementary Techniques : Combine GC-MS with high-resolution mass spectrometry (HRMS) or MALDI-TOF to confirm molecular ions. For structural ambiguities, use 2D NMR (e.g., COSY, NOESY) .
  • Crystallography : X-ray diffraction of single crystals provides definitive structural validation, as shown in spiroquinoline derivatives .
    • Case Example : In GC-MS, poor molecular ion intensity (e.g., 0.5-8%) for acylated piperidines necessitates cross-validation with NMR to confirm acylation .

Q. How can computational methods aid in understanding the reaction mechanisms of quinoline-piperidine derivatives?

  • Advanced Tools :

  • Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to simulate intermediates and transition states in acylation or cyclization steps .
  • Docking Studies : For bioactive derivatives, molecular docking predicts binding interactions with target proteins (e.g., antimicrobial assays for thienyl-quinoline hybrids) .
    • Case Study : ICReDD’s workflow integrates computed activation energies with experimental kinetics to refine reaction conditions, reducing development time by 40-60% for complex heterocycles .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in solubility or stability data across studies?

  • Systematic Analysis :

  • Solubility : Measure in multiple solvents (DMSO, ethanol, water) under controlled pH and temperature. Compare with structurally similar compounds (e.g., 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid, which shows pH-dependent solubility) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .

Methodological Best Practices

Q. What are the key considerations for designing a scalable synthesis protocol for this compound?

  • Critical Factors :

  • Catalyst Selection : Screen Lewis acids (e.g., ZnCl₂, AlCl₃) to enhance acylation efficiency .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

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